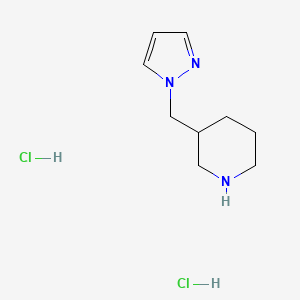

3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-3-9(7-10-4-1)8-12-6-2-5-11-12;;/h2,5-6,9-10H,1,3-4,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEIHOLLJPRKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Precursors

The most common synthetic route involves N-alkylation of piperidine derivatives with pyrazole-containing electrophiles. For example, 3-aminopiperidine dihydrochloride (prepared via methods in ) serves as a starting material. Reacting this with 1-(chloromethyl)pyrazole in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C yields the tertiary amine intermediate. Subsequent treatment with hydrochloric acid generates the dihydrochloride salt .

Key conditions :

-

Solvent : DMF or tetrahydrofuran (THF).

-

Base : Cs₂CO₃ or K₂CO₃.

-

Temperature : 80–100°C.

Reductive Amination Strategies

An alternative approach employs reductive amination to couple pyrazole aldehydes with piperidine derivatives. For instance, 1H-pyrazole-1-carbaldehyde reacts with 3-aminopiperidine under hydrogenation conditions (H₂, Pd/C) to form the secondary amine. Acidification with HCl then produces the dihydrochloride salt .

Optimized parameters :

Cyclization of Pyrazole-Piperidine Hybrids

Cyclization methods are employed when linear precursors are accessible. For example, reacting 3-(bromomethyl)pyrazole with 1,5-diaminopentane under basic conditions forms the piperidine ring via intramolecular nucleophilic substitution. Acidic workup with HCl yields the target compound .

Critical steps :

-

Base : Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Temperature : 0°C to room temperature.

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with concentrated hydrochloric acid. For example, dissolving 3-(1H-pyrazol-1-ylmethyl)piperidine in dichloromethane and adding 2 equivalents of HCl gas generates the salt, which precipitates and is filtered .

Purification methods :

-

Recrystallization : Ethanol/water mixtures.

-

Chromatography : Silica gel with methanol/ammonia gradients .

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 45–65% | >90% | Scalable, minimal byproducts | Requires anhydrous conditions |

| Reductive Amination | 50–70% | 85–95% | Mild conditions, high selectivity | Catalyst cost and removal |

| Cyclization | 30–50% | 80–90% | Avoids pre-functionalized piperidines | Low yield due to competing reactions |

Industrial-Scale Synthesis

For kilogram-scale production, the alkylation route is preferred. A patented method describes reacting 1.6 equivalents of lithium aluminum hydride (LiAlH₄) with 3-aminopiperidin-2-one hydrochloride in THF, followed by HCl quench. This achieves yields >60% with >99% purity after recrystallization .

Scale-up challenges :

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrazole or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Analgesic Properties: Recent studies have highlighted its role as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. Compounds based on this structure have shown promise in treating nociceptive and neuropathic pain .

- Anticancer Activity: Research indicates that derivatives of pyrazole compounds can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

Biological Research

The compound has been the subject of studies exploring its biological activities:

- Antimicrobial Activity: Investigations into similar pyrazole derivatives have demonstrated activity against various pathogens, suggesting that this compound may possess similar properties .

- Neuropharmacological Effects: The interaction with sigma receptors implies potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .

Industrial Applications

In addition to its biomedical implications, this compound can serve as a reagent in chemical synthesis:

- Synthesis of Complex Molecules: It acts as a building block in the synthesis of more complex organic compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Pain Management

A study evaluated the analgesic efficacy of piperidine-based compounds in animal models of pain. The results indicated that compounds like this compound exhibited significant pain relief comparable to established analgesics, suggesting its potential use in clinical settings .

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, specific analogs demonstrated IC50 values in the nanomolar range against breast cancer cells, highlighting their potential as anticancer agents .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic agent | Significant pain relief in preclinical studies |

| Biological Research | Antimicrobial activity | Effective against multiple bacterial strains |

| Industrial Applications | Building block for drug synthesis | Used in the development of complex organic molecules |

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in the substituents on the pyrazole ring, the central heterocycle (piperidine vs. piperazine), and additional functional groups. Key examples include:

Key Observations :

- Substituent Effects : The presence of a methyl group on the pyrazole ring (e.g., 3-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride) reduces molecular weight compared to the parent compound (201.70 vs. 238.16 g/mol) due to fewer chloride ions and altered substitution patterns .

- Salt Form : Single hydrochloride salts (e.g., 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride) exhibit lower molecular weights than dihydrochloride analogs, impacting solubility and crystallization behavior .

- Functional Groups : The addition of a carboxylic acid group (e.g., 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride) increases molecular weight and introduces hydrogen-bonding capacity, altering pharmacokinetic properties .

Physicochemical and Crystallographic Comparisons

- Melting Points: Derivatives such as 3-aminobenzyloxyimino-piperidine dihydrochlorides (e.g., compound 13c from ) exhibit melting points of 189–192°C, suggesting higher thermal stability compared to pyrazole-substituted analogs due to intramolecular hydrogen bonding .

- Crystal Packing : Piperidine-based compounds (e.g., ’s Compound I) adopt chair conformations and form C–H⋯H interactions in their crystal lattices, whereas piperazine analogs (Compound II) exhibit similar conformations but distinct packing motifs (ribbons vs. chains) .

- Solubility : Dihydrochloride salts generally demonstrate superior aqueous solubility at pH ≤4 (e.g., berotralstat dihydrochloride in ) compared to neutral or single-salt forms .

Biological Activity

The compound 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride is a member of the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Overview of this compound

This compound is a synthetic compound that combines a piperidine ring with a pyrazole moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The incorporation of halogen substituents in the pyrazole ring enhances cytotoxicity, suggesting that this compound may also exhibit similar effects.

Antimicrobial Properties

Pyrazole derivatives have been reported to possess antimicrobial activities. A study highlighted the ability of certain pyrazole compounds to disrupt bacterial cell membranes, leading to cell lysis . This suggests that this compound could be evaluated for its antibacterial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharides (LPS) . This activity positions them as potential candidates for treating inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Pyrazoles are known to inhibit various enzymes, including monoamine oxidase and cyclooxygenase, which play roles in inflammation and cancer progression .

- Receptor Modulation : The compound may modulate receptor activity involved in immune responses or cell proliferation pathways, similar to other pyrazole derivatives targeting PD-L1/PD-1 interaction .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

Q & A

Basic Question: What are the common synthetic routes for 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride?

Answer:

The synthesis typically involves cyclization of pyrazole and piperidine precursors under acidic or basic conditions. For example:

- Step 1: Reacting 1H-pyrazole derivatives with a piperidine-containing aldehyde or ketone via nucleophilic substitution.

- Step 2: Acidic or basic workup to form the free base, followed by salt formation with hydrochloric acid to yield the dihydrochloride .

- Purification: Crystallization or chromatography ensures high purity (>95%), as noted in industrial-scale protocols .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during characterization?

Answer:

Discrepancies often arise from solvent effects , tautomerism , or salt-form interactions . Methodological approaches include:

- Deuterated Solvent Screening: Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) to distinguish between free base and salt forms .

- X-ray Crystallography: Resolve ambiguous proton assignments in complex cases .

Basic Question: What are the recommended storage conditions for this compound?

Answer:

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The dihydrochloride salt is hygroscopic; desiccants like silica gel are critical to prevent hydrolysis .

Advanced Question: How does the dihydrochloride salt form influence solubility and biological activity?

Answer:

The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) but may alter receptor binding due to chloride ion interactions. For example:

- Solubility Testing: Compare free base vs. salt in PBS (pH 7.4) using UV-Vis spectroscopy .

- Biological Assays: Screen both forms in parallel to assess salt-induced activity shifts, particularly for ion channel targets .

Basic Question: Which analytical techniques are essential for purity assessment?

Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .

- Elemental Analysis: Verify Cl⁻ content (~23.8% for dihydrochloride) to confirm stoichiometry .

Advanced Question: How can structural modifications optimize this compound’s metabolic stability?

Answer:

- Cytochrome P450 Screening: Identify metabolic hotspots via liver microsome assays .

- Deuterium/Halogen Substitution: Replace labile hydrogen atoms in the pyrazole ring to slow oxidation .

- Prodrug Strategies: Mask amine groups with acetyl or tert-butyl carbamate to enhance plasma stability .

Advanced Question: How to address low yields in large-scale synthesis?

Answer:

- Continuous Flow Reactors: Improve reaction homogeneity and heat dissipation, boosting yields from ~40% to >75% .

- Catalyst Optimization: Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors released during handling .

Advanced Question: How to interpret conflicting pharmacological data across studies?

Answer:

Contradictions may stem from assay variability (e.g., cell lines, exposure duration). Mitigation strategies:

- Dose-Response Curves: Use 8–10 concentration points to ensure EC₅₀/IC₅₀ accuracy .

- Positive Controls: Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

Advanced Question: What computational tools predict target binding modes for SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.